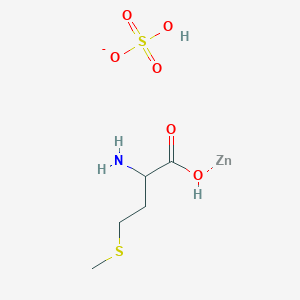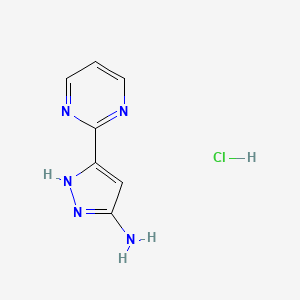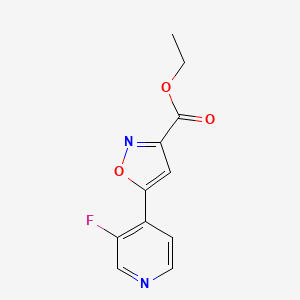
4-Chloro-2,3-difluorophenyl Isothiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2,3-difluorophenyl Isothiocyanate is an organic compound with the molecular formula C7H2ClF2NCS It is a member of the isothiocyanate family, which are compounds containing the functional group -N=C=S
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Chloro-2,3-difluorophenyl Isothiocyanate can be synthesized through several methods:
Reaction of Isocyanates with Fluorophenols: One method involves reacting isocyanates with 2,3-difluorophenol to form 3,4-difluorophenyl isocyanate, which is then reacted with sulfur to yield this compound.
Multi-step Synthesis from Nitrobenzene: Another method starts from p-nitrobenzene, which undergoes nitration, hydrogenation, fluorination, isocyanate formation, and finally reaction with sulfur to produce the desired isothiocyanate.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale reactions using the above synthetic routes, optimized for yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to ensure high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2,3-difluorophenyl Isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the isothiocyanate group (-N=C=S) is replaced by other nucleophiles.
Addition Reactions: The compound can undergo addition reactions with amines to form thiourea derivatives.
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and thiols. Typical reaction conditions involve moderate temperatures and the use of solvents such as dichloromethane or tetrahydrofuran.
Major Products Formed
The major products formed from reactions with this compound include thiourea derivatives, which are valuable intermediates in organic synthesis and pharmaceuticals.
Applications De Recherche Scientifique
4-Chloro-2,3-difluorophenyl Isothiocyanate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibitors and protein labeling.
Industry: The compound is used in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Chloro-2,3-difluorophenyl Isothiocyanate involves its reactivity with nucleophiles. The isothiocyanate group (-N=C=S) is highly electrophilic, making it susceptible to attack by nucleophiles such as amines and thiols. This reactivity is exploited in various chemical and biological applications, where the compound can modify proteins or other biomolecules by forming covalent bonds.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Difluorophenyl Isothiocyanate: Another fluorinated isothiocyanate with similar reactivity but different substitution pattern on the aromatic ring.
3,4-Difluorophenyl Isothiocyanate: Similar in structure but lacks the chlorine substituent.
4-Chloro-3-(trifluoromethyl)phenyl Isothiocyanate: Contains a trifluoromethyl group instead of difluoro, leading to different chemical properties.
Uniqueness
4-Chloro-2,3-difluorophenyl Isothiocyanate is unique due to the presence of both chlorine and fluorine substituents on the aromatic ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for specific synthetic and research applications.
Propriétés
Formule moléculaire |
C7H2ClF2NS |
|---|---|
Poids moléculaire |
205.61 g/mol |
Nom IUPAC |
1-chloro-2,3-difluoro-4-isothiocyanatobenzene |
InChI |
InChI=1S/C7H2ClF2NS/c8-4-1-2-5(11-3-12)7(10)6(4)9/h1-2H |
Clé InChI |
NYFRSBXRRABDDY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1N=C=S)F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![O-[(5-Phenyl-3-pyridyl)methyl]hydroxylamine](/img/structure/B13691772.png)

![5-Bromo-4-[2-(trifluoromethyl)phenyl]imidazole-2-carbaldehyde](/img/structure/B13691790.png)











